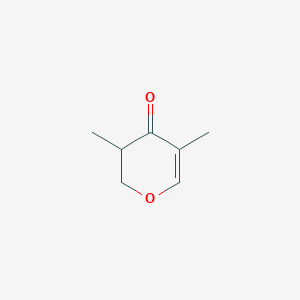

3,5-dimethyl-3,4-dihydro-2H-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-9-4-6(2)7(5)8/h3,6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYQBTWDDNQNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethyl 3,4 Dihydro 2h Pyran 4 One

Historical Approaches to Dihydropyranone Synthesis

The synthesis of pyran-based heterocycles has a rich history, initially focused on the more stable aromatic pyran-4-ones (γ-pyrones). Early methods from the late 19th and early 20th centuries often involved the cyclization of 1,3,5-triketones or related dicarbonyl compounds. For instance, the synthesis of pyran-4-one from 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) through decarboxylation represents a foundational approach to the parent ring system. wisconsin.edu These classical methods, while not directly targeting dihydropyranones, established key principles of pyran ring formation, namely the intramolecular cyclization of open-chain precursors containing appropriately spaced oxygen and carbonyl functionalities. researchgate.net The development of controlled reduction methods and new cyclization strategies later allowed for the selective synthesis of the partially saturated dihydropyranone core, moving beyond the fully conjugated pyrone systems.

Classical Synthetic Routes for 3,5-Dimethyl-3,4-dihydro-2H-pyran-4-one Precursors

The construction of the this compound ring is critically dependent on the availability of suitable acyclic precursors. The most logical and classical precursor is a 1,5-dicarbonyl compound, specifically 3-methylhexane-2,5-dione (B1205467) . lookchem.comnist.govnih.gov This molecule contains the complete carbon skeleton and the necessary carbonyl groups positioned for subsequent intramolecular cyclization.

Several classical organic reactions can be employed for the synthesis of this key precursor:

Michael Addition: A prominent route involves the Michael addition of an enolate to an α,β-unsaturated carbonyl or nitro compound. For example, the conjugate addition of the enolate of pentane-2,4-dione to a propenyl synthon, such as 1-nitropropene, would yield an intermediate that can be converted to the target diketone. The subsequent transformation of the nitro group into a carbonyl via the Nef reaction provides a reliable method to access the 1,5-dicarbonyl structure. msu.eduresearchgate.net

Alkylation of β-Diketones: Another established method is the direct alkylation of a β-dicarbonyl compound. The reaction of the enolate of acetylacetone (B45752) (pentane-2,4-dione) with a 1-halopropane derivative could, in principle, lead to the desired carbon skeleton, although regioselectivity can be a challenge. odinity.com

A related and crucial precursor is the δ-hydroxy ketone, 3-methyl-5-hydroxyhexan-2-one . researchgate.netgoogle.comncats.io This compound can be prepared via the selective reduction of the C5-carbonyl group of 3-methylhexane-2,5-dione or through an aldol (B89426) reaction between the enolate of acetone (B3395972) and 2-methylpropanal, followed by oxidation of the resulting secondary alcohol at the C2 position.

| Precursor | Synthetic Approach | Key Reagents | Reference(s) |

| 3-Methylhexane-2,5-dione | Michael Addition / Nef Reaction | Pentane-2,4-dione, 1-Nitropropene, Base, Acid | msu.edu |

| 3-Methylhexane-2,5-dione | Silyl (B83357) Enol Ether Coupling | 2-(Trimethylsilyloxy)propene, Ammonium cerium(IV) nitrate | lookchem.com |

| 3-Methyl-5-hydroxyhexan-2-one | Grignard Reaction & Oxidation | Isovaleraldehyde, Ethylmagnesium bromide, Oxidizing agent | researchgate.net |

| 3-Methyl-5-hydroxyhexan-2-one | Selective Ketone Reduction | 3-Methylhexane-2,5-dione, Reducing agent (e.g., NaBH₄) | google.com |

Direct and Indirect Synthetic Strategies for this compound

With suitable precursors in hand, various strategies can be employed to construct the target dihydropyranone ring. These range from direct intramolecular cyclizations to more complex annulation and multi-component reactions.

Ring-Closing Reactions and Cyclization Protocols

The most direct pathway to this compound is the intramolecular cyclization of an appropriate acyclic precursor. This typically involves the formation of a six-membered ring through the reaction of a hydroxyl group with a carbonyl group. nih.gov

Intramolecular Aldol-Type Condensation: The precursor 3-methylhexane-2,5-dione can undergo a base- or acid-catalyzed intramolecular aldol reaction. The enolate formed at C6 attacks the C2 carbonyl (or vice-versa), leading to a six-membered hemiketal intermediate. Subsequent dehydration under the reaction conditions yields the thermodynamically stable α,β-unsaturated ketone system of the target dihydropyranone. wikipedia.org

Cyclization of δ-Hydroxy Ketones: The direct cyclization of 3-methyl-5-hydroxyhexan-2-one provides a more controlled route. nih.gov In the presence of an acid catalyst, the hydroxyl group at C5 protonates and attacks the C2 carbonyl. The resulting hemiketal then dehydrates to furnish the final product. This process is a classic example of forming a δ-lactone analogue from a δ-hydroxy ketone. youtube.com

Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto an existing molecular fragment, offer powerful and often stereocontrolled methods for synthesizing complex heterocyclic systems.

[4+2] Annulation: A hetero-Diels-Alder reaction represents a potential [4+2] cycloaddition strategy. A reaction between a 1,3-diene system and a heterodienophile could form the dihydropyran ring. More commonly in modern synthesis, N-heterocyclic carbene (NHC) catalysis can be used to generate a homoenolate equivalent from an α,β-unsaturated aldehyde. This intermediate can then react as a four-atom component with a two-atom partner to construct the dihydropyranone ring. mdpi.com

[3+3] Annulation: This strategy involves combining two three-atom synthons. For the synthesis of this compound, a potential approach could involve the reaction of a 1,3-dicarbonyl compound (as a C-C-O synthon) with a 1,3-dielectrophile. NHC-catalyzed [3+3] annulations are particularly effective, where an α,β-unsaturated aldehyde can be converted into a versatile three-carbon nucleophilic species that reacts with a three-atom electrophile. mdpi.com

Multi-Component Reactions (MCRs) Leading to the Dihydropyranone Core

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. nih.gov While no MCR has been reported specifically for this compound, established pyran-forming MCRs can be adapted. A plausible Hantzsch-type synthesis could involve the condensation of two equivalents of ethyl acetoacetate (B1235776) with acetaldehyde (B116499) in the presence of an ammonia (B1221849) source. The resulting dihydropyridine (B1217469) could potentially be converted to the dihydropyranone, though this is a less direct approach. More relevant are MCRs that directly build the pyran ring, often involving a β-dicarbonyl compound, an aldehyde, and an activated methylene (B1212753) compound, followed by cyclization. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

The structure of this compound possesses two stereogenic centers at positions C3 and C5. Therefore, the molecule can exist as four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The development of stereoselective synthetic methods allows for the preparation of a single desired stereoisomer, which is crucial for applications in medicinal chemistry and total synthesis.

Modern organocatalysis provides powerful tools for achieving high levels of stereocontrol in the synthesis of such heterocycles. nih.gov

Asymmetric Michael Addition: A key step in many precursor syntheses is the Michael addition. By using a chiral catalyst, such as a cinchona alkaloid-derived squaramide or a chiral primary amine, the addition of a nucleophile (e.g., an enolate) to an α,β-unsaturated acceptor can be rendered highly enantioselective. rsc.org This would set the stereochemistry of one or both of the methyl-bearing carbons in the acyclic precursor, which can then be carried through the cyclization step.

Organocatalytic Annulation: Chiral N-heterocyclic carbenes (NHCs) have emerged as exceptional catalysts for the enantioselective synthesis of dihydropyranones. mdpi.com In a [3+3] annulation, a chiral NHC can control the facial selectivity of the reaction between the nucleophilic and electrophilic partners, thereby establishing the relative and absolute stereochemistry of the newly formed stereocenters at C3 and C5.

| Strategy | Catalyst Type | Potential Control | Outcome |

| Asymmetric Michael Addition | Chiral Amine / Squaramide | Enantioselective formation of C-C bond in precursor | Enantioenriched 3-methylhexane-2,5-dione |

| Organocatalytic Annulation | Chiral N-Heterocyclic Carbene (NHC) | Diastereo- and enantioselective ring formation | Direct synthesis of specific stereoisomers of the target compound |

An article focusing solely on the synthetic methodologies for This compound cannot be generated at this time. A thorough review of scientific literature did not yield specific research detailing the synthesis of this particular chemical compound.

The search for synthetic methods, including those employing green chemistry principles, catalytic approaches, and reaction optimization, did not provide data or research findings directly related to this compound. While information is available for the synthesis of related pyran derivatives, the strict requirement to focus exclusively on the specified compound prevents the inclusion of this broader, non-specific information.

Consequently, without dedicated research on the synthesis of this compound, it is not possible to construct an article that meets the required scientific accuracy and specificity for the requested outline.

Chemical Reactivity and Mechanistic Studies of 3,5 Dimethyl 3,4 Dihydro 2h Pyran 4 One

Electrophilic Aromatic Substitution Reactions on the Dihydropyranone Ring System

The term "electrophilic aromatic substitution" is not applicable to 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one as the dihydropyranone ring is saturated and non-aromatic. Unlike aromatic compounds such as benzene, this heterocyclic ketone does not possess a delocalized π-electron system and therefore does not undergo characteristic reactions like Friedel-Crafts acylation or nitration under standard electrophilic aromatic substitution conditions.

However, the molecule can undergo electrophilic substitution at the α-carbon positions (C-3 and C-5) via an alternative mechanism involving its enol or enolate form. In the presence of an acid or base catalyst, the ketone can exist in equilibrium with its enol tautomer. This enol form has a nucleophilic C=C double bond and can react with electrophiles. For instance, in an acid-catalyzed halogenation, the enol intermediate attacks a halogen molecule (e.g., Br₂) to introduce a halogen atom at the α-position. The presence of methyl groups at both α-positions (C-3 and C-5) means that substitution will occur at the tertiary carbon, leading to a halogenated product.

Nucleophilic Addition Reactions at the Carbonyl Center and Unsaturated Sites

The carbonyl group is the primary site for nucleophilic attack in this compound due to the electrophilic nature of the carbonyl carbon. chemicalbook.comcymitquimica.com A variety of nucleophiles can add to this center, leading to the formation of a tetrahedral intermediate which is typically protonated upon workup to yield an alcohol.

Key nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that add to the carbonyl group to form tertiary alcohols. wikipedia.orgmasterorganicchemistry.com For example, the reaction with methylmagnesium bromide would yield 3,4,5-trimethyl-tetrahydro-2H-pyran-4-ol. The stereochemical outcome of the addition can be influenced by the steric hindrance imposed by the existing methyl groups on the ring.

Reduction with Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the ketone to the corresponding secondary alcohol, 3,5-dimethyl-tetrahydro-2H-pyran-4-ol. youtube.com The approach of the hydride nucleophile (axial or equatorial) will determine the stereochemistry of the resulting hydroxyl group.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) converts the carbonyl group into a carbon-carbon double bond, yielding a 4-alkylidene-3,5-dimethyl-tetrahydro-2H-pyran.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with acid catalysis results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the former carbonyl carbon.

| Nucleophile/Reagent | Product Type | Illustrative Product from this compound |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | 3,4,5-Trimethyl-tetrahydro-2H-pyran-4-ol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | 3,5-Dimethyl-tetrahydro-2H-pyran-4-ol |

| Methyltriphenylphosphonium Bromide / Base (Wittig Reagent) | Alkene | 4-Methylene-3,5-dimethyl-tetrahydro-2H-pyran |

| Potassium Cyanide / Acid (KCN/H⁺) | Cyanohydrin | 4-Cyano-3,5-dimethyl-tetrahydro-2H-pyran-4-ol |

Rearrangement Reactions of this compound

The most significant rearrangement reaction for this class of cyclic ketones is the Baeyer-Villiger oxidation (or rearrangement). chemistrysteps.comslideshare.net This reaction involves the oxidation of a ketone to an ester (or a lactone in the case of cyclic ketones) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). adichemistry.com

The mechanism involves the initial nucleophilic attack of the peroxy acid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. chemistrysteps.comic.ac.uk This is followed by the concerted migration of one of the α-carbon atoms from the carbonyl carbon to the adjacent electron-deficient oxygen atom, with the simultaneous loss of a carboxylate leaving group. slideshare.net For this compound, the migrating group is a secondary carbon atom of the ring. This rearrangement results in the insertion of an oxygen atom into the ring adjacent to the original carbonyl group, expanding the six-membered pyranone ring into a seven-membered lactone (an oxepanone derivative). The migratory aptitude of the groups attached to the carbonyl generally follows the order: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. adichemistry.com

Oxidation and Reduction Pathways of the Dihydropyranone Ring and Substituents

The oxidation and reduction of this compound primarily involve the carbonyl group and adjacent carbon atoms.

Reduction Pathways: As discussed in section 3.2, the most common reduction pathway is the conversion of the carbonyl group to a secondary alcohol using hydride reagents like NaBH₄ or LiAlH₄. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) can also achieve this transformation. The stereoselectivity of the reduction is an important consideration, as the hydride can attack from either the axial or equatorial face of the molecule, leading to different diastereomers of the resulting alcohol.

Oxidation Pathways:

Baeyer-Villiger Oxidation: As detailed in section 3.3, this reaction oxidizes the ketone to a lactone. adichemistry.com

α-Hydroxylation: The ketone can be hydroxylated at the α-position (C-3 or C-5) by forming the enolate with a strong base (e.g., LDA) and then trapping it with an electrophilic oxygen source, such as a molybdenum peroxide reagent (MoOPH).

Oxidation adjacent to the Ring Oxygen: Studies on related tetrahydropyran (B127337) structures have shown that oxidation can also be initiated by C-H abstraction at the C-2 position, adjacent to the ring oxygen, leading to the formation of a lactone. researchgate.net

Radical Reactions Involving this compound

Saturated ketones can undergo characteristic photochemical reactions upon UV irradiation, primarily Norrish Type I and Type II processes. nih.gov

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. For this compound, this would generate a diradical intermediate. This diradical can then undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) to form a five-membered ring diradical, or intramolecular disproportionation to form an unsaturated aldehyde. youtube.com

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In this specific molecule, γ-hydrogens are available on the C-2 and C-6 positions of the ring. This abstraction forms a 1,4-diradical, which can then cyclize to form a bicyclic alcohol (a Norrish-Yang cyclization) or cleave to form an enol and an alkene-containing fragment. Recent research has demonstrated that Norrish Type II reactions can be used for the ring contraction of saturated heterocycles. nih.gov

Additionally, under specific catalytic conditions, the ketone can be activated to form a ketyl radical, which can then participate in C-H functionalization reactions. nih.govresearchgate.net

Metal-Catalyzed Transformations of this compound

Metal catalysts, particularly palladium, can be employed to functionalize the α-position of the ketone. The most prominent of these reactions is the palladium-catalyzed α-arylation. mdpi.com This reaction typically involves the formation of an enolate under basic conditions, which then undergoes a cross-coupling reaction with an aryl halide (e.g., aryl bromide or chloride).

The general catalytic cycle for α-arylation proceeds via:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of the ketone enolate.

Reaction of the enolate with the Pd(II)-aryl complex.

Reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst.

This methodology allows for the direct formation of a C(sp²)-C(sp³) bond at the C-3 or C-5 position of the pyranone ring. The use of sterically demanding biaryl phosphine (B1218219) ligands is often crucial for achieving high yields. nih.govdtu.dk Other metal-catalyzed transformations, such as those involving ruthenium or copper, can also be utilized for various coupling and cyclization reactions. chemicalbook.comorganic-chemistry.org

Acid-Base Catalyzed Reactions and Equilibrium Studies

The presence of α-hydrogens at the C-3 and C-5 positions makes this compound susceptible to both acid and base catalysis, primarily through the formation of enol and enolate intermediates.

Base-Catalyzed Reactions: In the presence of a base, a proton is abstracted from an α-carbon to form a nucleophilic enolate. This enolate is a key intermediate in several reactions:

Aldol (B89426) Reaction: The enolate can attack the carbonyl carbon of another ketone molecule (a self-aldol reaction) or a different carbonyl compound (a crossed-aldol reaction). This forms a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. Intramolecular aldol condensations are also possible in related systems. chemicalbook.com

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce a new alkyl group at the α-position.

Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer.

Keto-Enol Tautomerism: An equilibrium exists between the ketone form and its enol form. The acid catalyst accelerates the rate at which this equilibrium is reached.

α-Halogenation: The enol form can act as a nucleophile and react with halogens (Cl₂, Br₂, I₂) to yield an α-haloketone. The reaction is autocatalytic as it produces HX, which further catalyzes the enolization.

Condensation Reactions: Acid can catalyze condensation reactions, such as those with aldehydes, often leading to α,β-unsaturated products after dehydration. nih.gov

Reaction Mechanism Elucidation Through Kinetic and Spectroscopic Investigations

The elucidation of reaction mechanisms for compounds like this compound is a critical area of chemical research, providing fundamental insights into their reactivity and paving the way for their application in synthetic chemistry. While specific kinetic and detailed mechanistic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the reactivity of analogous dihydropyranone systems. The following discussion, therefore, draws upon established principles and findings from related structures to postulate the mechanistic pathways and the role of kinetic and spectroscopic investigations in their elucidation.

The reactivity of the 3,4-dihydro-2H-pyran-4-one core is primarily dictated by the presence of the α,β-unsaturated ketone moiety, the ether linkage within the heterocyclic ring, and the influence of substituents. The methyl groups at positions 3 and 5 in the target molecule are expected to exert steric and electronic effects on the reaction pathways.

Kinetic studies are instrumental in determining the rate of a chemical reaction and its dependence on various factors such as concentration of reactants, temperature, and catalysts. For dihydropyranone derivatives, kinetic investigations can help to distinguish between different proposed mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions or the rate-determining step in nucleophilic additions.

Spectroscopic techniques are indispensable for the identification of reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to probe the structural changes occurring during a chemical transformation.

A plausible area of reactivity for this compound involves its reaction with various nucleophiles. The electrophilic centers at the carbonyl carbon (C4) and the β-carbon of the enone system (C6, though not present in this specific numbering, the principle applies to the conjugated system) are susceptible to nucleophilic attack.

Illustrative Kinetic Data for a Hypothetical Reaction

To illustrate how kinetic data is used, consider a hypothetical Michael addition reaction of a nucleophile to a dihydropyranone. By monitoring the concentration of the reactants over time under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the rate constant (k) for the reaction can be determined. The effect of substituents on the dihydropyranone ring on the reaction rate can then be systematically studied.

| Entry | Substituent at C5 | Rate Constant (k) / 10⁻³ M⁻¹s⁻¹ |

| 1 | H | 5.2 |

| 2 | CH₃ | 3.8 |

| 3 | OCH₃ | 2.1 |

| 4 | NO₂ | 15.7 |

This is a hypothetical data table for illustrative purposes.

The data in the table would suggest that electron-donating groups (like CH₃ and OCH₃) decrease the reaction rate by reducing the electrophilicity of the β-carbon, while electron-withdrawing groups (like NO₂) increase the rate. Such studies provide quantitative evidence for the electronic effects governing the reaction mechanism.

Spectroscopic Investigations in Mechanistic Elucidation

Spectroscopic analysis is pivotal in identifying the structures of intermediates and final products, which is essential for confirming a proposed reaction mechanism.

In Situ NMR Spectroscopy: This technique allows for the direct observation of a reaction mixture as it progresses. For instance, in the reaction of a dihydropyranone with a nucleophile, the disappearance of proton and carbon signals corresponding to the starting material and the appearance of new signals for the product can be monitored over time. The detection of transient intermediates, even at low concentrations, can provide definitive proof for a stepwise mechanism.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is particularly sensitive to its electronic environment. Changes in the position and intensity of the C=O band can indicate the formation of intermediates, such as an enolate, or the final product.

| Compound Type | Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Dihydropyran-4-one | C=O (conjugated ketone) | 1660 - 1685 |

| C=C (conjugated) | 1600 - 1640 | |

| C-O-C (ether) | 1050 - 1150 | |

| Reaction Intermediate (e.g., Enolate) | C=C-O⁻ | 1550 - 1620 |

| Product (e.g., Michael Adduct) | C=O (saturated ketone) | 1705 - 1725 |

This table presents typical IR absorption ranges for functional groups relevant to dihydropyranone reactivity.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of products and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural clues about the molecule. For example, the retro-Diels-Alder fragmentation is a common pathway for six-membered rings and can be indicative of the dihydropyran core.

By integrating the findings from kinetic studies with the structural information obtained from a suite of spectroscopic techniques, a detailed and well-supported reaction mechanism for the chemical transformations of this compound and its analogs can be established. This comprehensive approach is fundamental to advancing the field of heterocyclic chemistry.

Spectroscopic and Advanced Structural Elucidation of 3,5 Dimethyl 3,4 Dihydro 2h Pyran 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their immediate electronic environment. The expected chemical shifts (δ) for the protons in 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one would be in characteristic regions. For instance, protons on carbons adjacent to the oxygen atom (C2 and C6) would be deshielded and appear at a lower field (higher ppm) compared to protons on other carbons. The methyl group protons would appear at a higher field (lower ppm). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the coupling constants (J values) would help determine the dihedral angles between them, offering insights into the molecule's conformation.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C4) would be significantly deshielded, appearing at a very low field (typically 190-220 ppm). Carbons bonded to the oxygen atom (C2 and C6) would also be deshielded compared to the other sp³ hybridized carbons. The chemical shifts of the methyl carbons would be at the highest field.

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity of the proton network within the molecule. For example, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations from the methyl protons to the carbons in the pyran ring would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY data would be instrumental in determining the stereochemistry of the molecule, for example, the relative orientation of the two methyl groups (cis or trans).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₇H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A strong absorption band in the region of 1700-1720 cm⁻¹ would be indicative of the C=O (ketone) stretching vibration. The C-O-C stretching vibrations of the pyran ring would likely appear in the fingerprint region (1000-1300 cm⁻¹). The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch would also be visible in the Raman spectrum, although its intensity might differ from the IR spectrum. Raman is often particularly useful for observing symmetric vibrations and non-polar bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The carbonyl group in this compound would exhibit a weak n→π* transition at a longer wavelength (around 270-300 nm) and a more intense π→π* transition at a shorter wavelength. The exact position of these absorptions would depend on the solvent and the specific electronic environment of the chromophore.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, which encompasses techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides critical insights into the three-dimensional structure of chiral molecules like this compound. These methods are instrumental in determining the enantiomeric purity and, crucially, the absolute configuration of stereogenic centers. The underlying principle of these techniques is the differential interaction of left and right circularly polarized light with a chiral molecule, which gives rise to characteristic spectral signals.

The determination of the absolute configuration of this compound would typically involve a combination of experimental measurements and theoretical calculations. nih.gov The experimental ECD spectrum of a purified enantiomer would be recorded, showing the differential absorption of circularly polarized light as a function of wavelength. Concurrently, quantum chemical calculations, most notably time-dependent density functional theory (TD-DFT), are employed to predict the theoretical ECD spectra for both possible enantiomers (e.g., (3R,5R) and (3S,5S)). nih.govmdpi.com By comparing the experimentally obtained spectrum with the theoretically calculated spectra, a direct correlation can be established, allowing for the unambiguous assignment of the absolute configuration. researchgate.net

The enantiomeric purity of a sample of this compound can also be assessed using chiroptical methods. For a non-racemic mixture, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee). By comparing the measured molar ellipticity of a sample to the value for the pure enantiomer (if known), the enantiomeric purity can be quantified.

Below are illustrative data tables representing hypothetical ECD and ORD data for one enantiomer of this compound. These tables are based on typical values observed for similar chiral α,β-unsaturated ketones and serve to demonstrate the type of information obtained from these analyses.

Table 1: Hypothetical Electronic Circular Dichroism (ECD) Data for an Enantiomer of this compound

| Electronic Transition | Wavelength (λ) [nm] | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Sign of Cotton Effect |

| n → π | ~320 | +2.5 | Positive |

| π → π | ~240 | -8.0 | Negative |

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for an Enantiomer of this compound

| Wavelength (λ) [nm] | Specific Rotation [α] | Description |

| 589 (Sodium D-line) | +150° | Positive rotation at the D-line |

| 340 | +1200° | Peak of a positive Cotton effect |

| 290 | -2500° | Trough of a negative Cotton effect |

Computational Chemistry and Theoretical Studies of 3,5 Dimethyl 3,4 Dihydro 2h Pyran 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, allow for a detailed examination of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Sites

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron and is associated with nucleophilic character, while the LUMO indicates the ability to accept an electron, reflecting electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For a molecule like this compound, the HOMO is expected to be localized primarily on the oxygen atom of the pyran ring and the π-system of the enone moiety. The LUMO, conversely, would likely be centered on the carbon atoms of the α,β-unsaturated ketone system, particularly the β-carbon, which is susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Dihydropyranone Derivative

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.58 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.72 | Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 5.14 | Energy difference |

Note: These values are representative and based on typical DFT calculations for similar dihydropyranone structures.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would show regions of negative potential (electron-rich) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and the carbonyl carbon, highlighting sites for nucleophilic interaction.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for energetic and spectroscopic predictions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data.

These high-accuracy calculations are particularly valuable for predicting spectroscopic properties such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. By simulating these spectra, computational chemists can aid in the interpretation of experimental data and confirm the structure of synthesized compounds. For instance, the calculated vibrational frequency for the carbonyl stretch (C=O) in this compound would be a key characteristic for its identification.

Table 2: Representative Calculated Vibrational Frequencies for a Dihydropyranone Structure

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C=O Stretch | 1685 | Carbonyl group vibration |

| C=C Stretch | 1620 | Alkene bond vibration in the ring |

| C-O-C Stretch | 1150 | Ether linkage vibration |

| C-H Stretch | 2950-3050 | Methyl and methylene (B1212753) group vibrations |

Note: These are typical frequency ranges and the exact values would depend on the specific computational method and basis set used.

Conformational Analysis and Energy Landscapes of this compound

The six-membered dihydropyran ring in this compound is not planar and can adopt several conformations. The most common conformations for such rings are the chair, boat, and twist-boat forms. Computational methods are instrumental in determining the relative stabilities of these conformers and the energy barriers for their interconversion.

For a related compound, 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, X-ray crystallography has shown that the tetrahydropyran (B127337) ring adopts a slightly distorted chair conformation with the substituents in equatorial positions to minimize steric hindrance. nih.gov A similar preference for a chair-like conformation would be expected for this compound.

In the chair conformation, the two methyl groups at positions 3 and 5 can be either in axial or equatorial positions. A detailed conformational analysis would involve calculating the energies of the cis and trans diastereomers, each with their respective chair conformers (diaxial, diequatorial, and axial-equatorial). Generally, conformers with bulky substituents in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions.

Table 3: Illustrative Relative Energies of Tetrahydropyran Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Boat | 5.5 - 6.0 |

| Boat | 6.5 - 7.0 |

Note: These energy differences are based on studies of the parent tetrahydropyran ring and can be influenced by the presence of substituents. researchgate.net

Transition State Analysis for Key Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. For this compound, several reactions could be of interest, such as its synthesis via a hetero-Diels-Alder reaction or its subsequent functionalization.

Transition state theory allows for the calculation of activation energies, which are crucial for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For example, in a hetero-Diels-Alder reaction to form the dihydropyran ring, DFT calculations can be used to model the transition state, revealing whether the reaction proceeds through a synchronous or asynchronous mechanism. The calculated activation barrier would indicate the required reaction conditions (e.g., temperature).

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule over time, often in the presence of a solvent or other molecules.

MD simulations can be used to explore the conformational landscape of this compound in a more dynamic sense, observing the transitions between different conformations and their populations over time. Furthermore, by simulating the molecule in a solvent such as water, one can study its solvation and how the solvent molecules arrange themselves around the solute. This is particularly important for understanding the compound's solubility and its interactions in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on this compound were found, the pyranone scaffold is present in many biologically active molecules.

QSAR studies on related pyran-4-one derivatives have been conducted, for instance, in the context of their activity as selective COX-2 inhibitors. nih.gov In such studies, a set of derivatives with varying substituents is synthesized and their biological activity is measured. Then, a range of molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) are calculated for each derivative. Statistical methods are then employed to build a model that correlates these descriptors with the observed activity.

Table 4: Representative Descriptors Used in a QSAR Study of Pyranone Derivatives

| Descriptor | Description | Influence on Activity |

| logP | Lipophilicity | Positive correlation (hydrophobic interaction with target) |

| MR | Molar Refractivity (steric bulk) | Positive correlation (increased size enhances binding) |

| Electronic Parameters | Hammett constants, dipole moment | Varies depending on the specific interaction with the target |

Note: This table is illustrative and based on a QSAR study of 2-phenylpyran-4-ones as COX-2 inhibitors. nih.gov

Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For derivatives of this compound, a QSAR study could explore how modifications at various positions on the pyran ring affect a specific biological activity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict a range of spectroscopic data. These theoretical calculations provide valuable insights into molecular structure and electronic properties, which are directly related to the spectroscopic signatures of a compound.

For a typical analysis of a molecule like this compound, researchers would utilize specific computational approaches:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. These predicted shifts are often correlated with experimental data to confirm molecular structures.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using methods like DFT. The resulting theoretical infrared spectrum provides a fingerprint of the molecule's vibrational modes, corresponding to the stretching and bending of its chemical bonds.

UV-Vis Spectroscopy: TD-DFT calculations are the standard for predicting electronic absorption spectra. This method provides information on the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet and visible regions. The output typically includes the absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions involved.

Derivatization and Analog Synthesis of 3,5 Dimethyl 3,4 Dihydro 2h Pyran 4 One

Design Principles for New Dihydropyranone Analogs and Derivatives

The design of new analogs based on the 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one core is guided by the principles of structure-activity relationship (SAR) studies. nih.govwikipedia.org SAR analysis establishes a connection between the chemical structure of a molecule and its biological activity, allowing medicinal chemists to determine which functional groups are responsible for a desired effect. wikipedia.org By systematically modifying the parent structure, researchers can fine-tune the molecule's properties to optimize its potency and selectivity.

Key design principles for generating diversity from the dihydropyranone scaffold include:

Substituent Modification: Varying the nature and position of substituents on the pyranone ring can significantly impact biological activity. For the this compound core, this involves modifying the methyl groups at the C3 and C5 positions. Introducing different alkyl, aryl, or functionalized groups can alter the molecule's steric and electronic profile, influencing its interaction with biological targets.

Pharmacophore Combination: Fusing the dihydropyranone ring with other known pharmacophores is a common strategy to create hybrid molecules with novel or enhanced properties. mdpi.com For instance, the fusion of a pyrrolidone or benzofuran (B130515) moiety can combine the biological attributes of both heterocyclic systems, potentially leading to synergistic effects. mdpi.comnih.gov

Scaffold Hopping and Isosteric Replacement: This involves replacing the core pyranone ring or parts of it with other structural motifs that retain similar spatial arrangements and electronic properties. An important example is the replacement of the ring oxygen atom with another heteroatom, such as nitrogen, to produce dihydropyridinone analogs, which may exhibit different biological activities and metabolic stabilities.

Stereochemical Variation: The C3 and C5 positions of this compound are stereocenters. The synthesis of different stereoisomers (diastereomers and enantiomers) is a critical design element, as the biological activity of chiral molecules is often highly dependent on their absolute configuration.

These design strategies are employed to generate diverse chemical libraries for screening, with the ultimate goal of identifying new derivatives with optimized pharmacological profiles.

Functionalization at Various Positions of the this compound Core

The chemical reactivity of the this compound scaffold allows for selective modifications at several key positions, providing a toolkit for generating a wide array of derivatives.

The ketone at the C4 position is a primary site for functionalization due to its inherent reactivity towards both nucleophiles and electrophiles. chemicalbook.com This allows for a range of chemical transformations to introduce new functional groups and modify the core structure.

Key modifications include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a new stereocenter at the C4 position, yielding diastereomeric 3,5-dimethyl-3,4-dihydro-2H-pyran-4-ol derivatives. The stereochemical outcome can be influenced by the choice of reagent and the directing effects of the existing stereocenters at C3 and C5.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the carbonyl group into an exocyclic double bond (an alkylidene group). researchgate.net This is a powerful method for introducing carbon-based substituents at the C4 position.

Enolate Formation and Alkylation: Treatment with a base can generate an enolate, which can then be trapped to form silyl (B83357) enol ethers or react with various electrophiles. This provides a pathway to C4-functionalized dihydropyrans.

Reductive Amination: The carbonyl can undergo reductive amination with an amine in the presence of a reducing agent to form C4-amino derivatives, introducing a key functional group for further modification or for mimicking biological interactions.

| Modification Type | Reagents/Conditions | Product Class | Significance |

| Reduction | NaBH₄, LiAlH₄ | Tetrahydropyran-4-ol | Introduces new C4 stereocenter |

| Wittig Reaction | Ph₃P=CHR | 4-Alkylidene-tetrahydropyran | C4-carbon chain extension |

| Reductive Amination | R₂NH, NaBH₃CN | 4-Amino-tetrahydropyran | Introduces nitrogen functionality |

| Grignard/Organolithium Addition | RMgX, RLi | 4-Alkyl-tetrahydropyran-4-ol | Forms tertiary alcohol at C4 |

Modification of the methyl groups at the C3 and C5 positions, or the introduction of new substituents at other ring carbons, is essential for exploring the SAR of this scaffold.

Alpha-Alkylation: The carbon atoms alpha to the carbonyl group (C3 and C5) possess acidic protons. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate intermediate. This enolate can then react with various electrophiles, most commonly alkyl halides, to introduce new substituents or extend the existing methyl groups. researchgate.net This strategy allows for the synthesis of analogs with diverse alkyl or functionalized chains at these positions.

Synthesis of Analogs with Varied Substituents: While direct modification of the methyl groups is one approach, a more versatile strategy is the de novo synthesis of the dihydropyranone ring using precursors with desired substituents. Annulation reactions, particularly those catalyzed by N-Heterocyclic Carbenes (NHCs), are highly effective for constructing dihydropyranone rings with a wide range of substituents at the 3, 4, and 5 positions with high stereocontrol. mdpi.comnih.gov This allows for the replacement of the methyl groups with other functionalities, such as phenyl, vinyl, or cyano groups, prior to ring formation. nih.gov

| Position | Modification Strategy | Example Reaction | Resulting Structure |

| C3 / C5 | Enolate Alkylation | LDA, then R-X | 3-Alkyl-3,5-dimethyl-dihydropyran-4-one |

| C2 / C6 | De novo Synthesis | Hetero-Diels-Alder Reaction | 2,6-Disubstituted dihydropyran-4-one analogs |

| C3 / C5 | De novo Synthesis | NHC-catalyzed Annulation | 3,5-Disubstituted dihydropyran-4-one analogs |

Replacing the endocyclic oxygen atom with another heteroatom, such as nitrogen or sulfur, can dramatically alter the physicochemical and biological properties of the molecule. This transformation typically involves a ring-opening and subsequent ring-closing cascade.

A plausible strategy for converting the this compound core into its corresponding nitrogen analog (a dihydropyridinone) involves reaction with a nitrogen nucleophile like ammonia (B1221849) or a primary amine. clockss.org The proposed mechanism proceeds via:

Nucleophilic attack of the amine at the C4 carbonyl group.

A retro-Michael addition, leading to the opening of the pyranone ring to form a linear intermediate.

Intramolecular cyclization via condensation between the terminal functionalities of the intermediate to form the new six-membered nitrogen-containing ring.

Such ring-transformation reactions provide direct access to different heterocyclic cores, expanding the structural diversity of the analog library. clockss.orgmdpi.com

Synthesis of Spiro and Fused Ring Systems Incorporating the Dihydropyranone Moiety

Integrating the dihydropyranone core into more complex polycyclic systems, such as spirocyclic and fused-ring structures, is a powerful strategy for creating molecules with unique three-dimensional shapes and novel pharmacological profiles.

Spirocyclic Systems: Spiro-dihydropyranones are compounds where a single carbon atom is common to two rings. These can be synthesized through multicomponent reactions where the dihydropyranone either acts as a precursor or is formed in situ. bohrium.comnih.gov For example, annulation reactions involving exocyclic double bonds on the dihydropyranone ring or using cyclic ketones as starting materials in condensation reactions can lead to the formation of spiro centers. organic-chemistry.org

Fused Ring Systems: Fused systems are created when two rings share two adjacent atoms. Organocatalytic annulation reactions are particularly effective for this purpose. mdpi.comnih.gov For example, an N-Heterocyclic Carbene (NHC)-catalyzed reaction can be used to fuse the dihydropyranone moiety to another ring system, such as a pyrrolidone or a benzofuran, resulting in bicyclic or tricyclic structures. mdpi.comnih.gov These complex molecules often possess rigid conformations that can be advantageous for high-affinity binding to biological targets.

| System Type | Synthetic Approach | Key Features |

| Spirocyclic | Multi-component condensation reactions | Creates complex 3D structures |

| Fused (Bicyclic/Tricyclic) | Intramolecular or intermolecular annulation | Rigidifies the molecular scaffold |

| Fused (Benzopyranone) | Reactions involving ortho-quinone methides | Access to flavonoid-like structures rsc.org |

Stereochemical Control in Derivative Synthesis

Given that the this compound core contains two pre-existing stereocenters (C3 and C5), controlling stereochemistry during derivatization is of paramount importance.

Substrate-Controlled Diastereoselectivity: When modifying the existing chiral scaffold, for example, by reducing the C4-carbonyl, the facial selectivity of the attack by the reagent can be influenced by the steric hindrance imposed by the equatorial or axial positioning of the methyl groups at C3 and C5. This often leads to a preferential formation of one diastereomer over the other.

Catalyst-Controlled Enantio- and Diastereoselectivity: In the de novo synthesis of dihydropyranone analogs, organocatalysis offers a powerful tool for establishing the desired stereochemistry. Chiral N-Heterocyclic Carbene (NHC) catalysts are widely used to mediate annulation reactions that produce dihydropyranones with high levels of both diastereoselectivity and enantioselectivity. chalmers.semdpi.com By selecting the appropriate chiral catalyst, it is possible to synthesize specific stereoisomers of dihydropyranones containing multiple contiguous stereocenters. chalmers.se

Prins Cyclization: The Prins cyclization and related reactions are also valuable for the stereocontrolled synthesis of substituted pyran rings. These reactions proceed through chair-like transition states, which generally favor the formation of products with equatorially positioned substituents, leading to high diastereoselectivity. mdpi.com

Achieving precise control over the stereochemistry is crucial, as different stereoisomers can have vastly different biological activities.

Libraries of this compound Analogs for High-Throughput Screening

The construction of chemical libraries centered around the this compound core is a key step in exploring its potential applications. High-throughput screening of these libraries against various biological targets can uncover novel lead compounds for drug development. The design and synthesis of such libraries often employ combinatorial chemistry principles to generate a large number of structurally diverse analogs efficiently.

Multicomponent reactions (MCRs) are a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step, making them highly suitable for the creation of screening libraries. acs.orglookchem.comnih.gov For instance, a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones has been developed for the efficient synthesis of structurally diverse 3,4-dihydro-2H-pyrans. acs.orglookchem.comnih.gov While not specific to this compound, this methodology could potentially be adapted by using an appropriately substituted cyclic 1,3-dicarbonyl compound. The versatility of MCRs allows for the introduction of a wide range of substituents, leading to a library of analogs with varied electronic and steric properties.

The synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been achieved through a diastereoselective approach starting from 4-oxoalkane-1,1,2,2-tetracarbonitriles and various aldehydes. nih.govsemanticscholar.org This method offers a pathway to introduce diversity at multiple positions of the pyran ring. By selecting different ketones and aldehydes as starting materials, a library of pyran-4-carboxamide analogs can be generated. The potential for these derivatives to exhibit biological activity makes them valuable additions to screening collections. nih.gov

Furthermore, various catalytic systems have been explored for the synthesis of dihydropyranone derivatives. mdpi.com N-heterocyclic carbenes (NHCs), for example, have been employed in organocatalytic routes to produce these scaffolds. Adapting such catalytic methods to incorporate the specific 3,5-dimethyl substitution pattern would be a key step in building a focused library around the target compound.

A hypothetical approach to generating a library of this compound analogs for HTS could involve a combinatorial synthesis strategy. This would start with a common precursor that already contains the this compound core. Subsequent reactions would then introduce a variety of functional groups at different positions on the ring. The choice of building blocks for these derivatization steps would be guided by the desire to maximize structural diversity and explore a wide range of chemical space.

The table below illustrates a potential combinatorial library design based on the derivatization of the this compound scaffold. This is a conceptual representation of how such a library could be structured.

| Scaffold | R1 Substituent | R2 Substituent | Resulting Analog |

| This compound | H | Phenyl | 2-phenyl-3,5-dimethyl-3,4-dihydro-2H-pyran-4-one |

| This compound | H | 4-Chlorophenyl | 2-(4-chlorophenyl)-3,5-dimethyl-3,4-dihydro-2H-pyran-4-one |

| This compound | H | 2-Naphthyl | 2-(naphthalen-2-yl)-3,5-dimethyl-3,4-dihydro-2H-pyran-4-one |

| This compound | Methyl | Phenyl | 2-phenyl-2,3,5-trimethyl-3,4-dihydro-2H-pyran-4-one |

| This compound | Methyl | 4-Chlorophenyl | 2-(4-chlorophenyl)-2,3,5-trimethyl-3,4-dihydro-2H-pyran-4-one |

| This compound | Methyl | 2-Naphthyl | 2-(naphthalen-2-yl)-2,3,5-trimethyl-3,4-dihydro-2H-pyran-4-one |

Table 1: Conceptual Combinatorial Library of this compound Analogs

The successful synthesis and compilation of such libraries provide a valuable resource for screening campaigns aimed at discovering new molecules with interesting biological or material properties. The structural information gleaned from active compounds can then guide further lead optimization efforts.

Potential Academic Applications of 3,5 Dimethyl 3,4 Dihydro 2h Pyran 4 One and Its Derivatives

Role as Synthetic Intermediates in Organic Synthesis

The dihydropyranone scaffold is a well-established and valuable building block in the field of organic synthesis. The specific substitution pattern of 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one offers unique stereochemical and electronic properties that could be harnessed for the construction of complex molecular architectures.

Building Blocks for Complex Natural Products

Dihydropyranone moieties are present in a variety of natural products, many of which exhibit significant biological activities. ambeed.com These natural products often derive from marine and fungal sources. ambeed.com The synthesis of such compounds frequently relies on the use of substituted dihydropyranone intermediates. For instance, the 2,6-disubstituted dihydropyranone unit is a key feature in natural products like hepialone (B1244274) and obolactone. ambeed.com More complex, highly substituted dihydropyranone structures are found in natural products such as stegobiol, stegobinone, and maurenone. ambeed.com

Given this precedent, this compound could potentially serve as a chiral building block for the asymmetric synthesis of various natural products. The methyl groups at the 3 and 5 positions could influence the stereochemical outcome of subsequent reactions, making it a valuable precursor for target-oriented synthesis. The synthesis of complex natural products often involves multi-step sequences, and the use of well-defined, functionalized heterocyclic intermediates like this compound can significantly streamline these processes.

| Natural Product Class | Key Dihydropyranone Moiety | Potential Synthetic Application of this compound |

| Fungal Metabolites | Substituted dihydropyranone | Precursor for chiral centers in bioactive compounds. |

| Marine-derived Lactones | 2,6-disubstituted dihydropyranone | Template for stereoselective synthesis. |

| Insect Pheromones | Dihydropyranone derivatives | Starting material for the synthesis of complex pheromone structures. |

Precursors for Advanced Materials

The reactivity of the dihydropyranone ring system also suggests its potential use as a monomer or a precursor for the synthesis of novel polymers and advanced materials. The carbonyl and ether functionalities within the ring can be chemically modified to introduce various properties. For instance, ring-opening polymerization of lactone-containing monomers is a common strategy for producing biodegradable polyesters. While specific studies on this compound in this context are not available, the general reactivity of dihydropyranones supports this potential application.

Furthermore, the dihydropyranone scaffold can be functionalized to create liquid crystalline materials or incorporated into the backbone of polymers to modulate their thermal and mechanical properties. The methyl substituents on this compound could enhance the solubility and processability of such materials.

Chemo-Sensors and Probes based on Dihydropyranone Scaffolds

The development of selective and sensitive chemo-sensors for the detection of ions and small molecules is a significant area of research. Heterocyclic compounds are often employed as the core scaffold for such sensors due to their inherent electronic and photophysical properties. Dihydropyranone derivatives have the potential to be developed into fluorescent or colorimetric probes.

By analogy with other heterocyclic systems, functionalization of the this compound scaffold with appropriate chromophores or fluorophores could lead to novel sensors. The carbonyl group and the ring oxygen could act as binding sites for specific analytes. For example, the introduction of a donor-π-acceptor system involving the dihydropyranone core could result in compounds with solvatochromic or ion-responsive properties. The design of such sensors would involve conjugating the dihydropyranone to a signaling unit, where the binding event at the dihydropyranone moiety would trigger a change in the optical properties of the signaling unit.

| Sensor Type | Potential Analyte | Sensing Mechanism |

| Fluorescent Probe | Metal Ions (e.g., Al³⁺, Cu²⁺) | Chelation-enhanced fluorescence. |

| Colorimetric Sensor | pH, Anions | Change in conjugation and absorption spectrum upon analyte binding. |

| Ratiometric Sensor | Biologically relevant molecules | Dual emission changes providing built-in correction. |

Catalytic Applications of Dihydropyranone Derivatives

Derivatives of this compound could be synthesized to incorporate phosphine (B1218219), amine, or other coordinating groups, transforming them into chiral ligands for asymmetric catalysis. Such catalysts could be employed in a variety of organic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Moreover, the field of organocatalysis has seen the rise of various small organic molecules as catalysts. Chiral dihydropyranone derivatives could potentially act as Lewis basic catalysts, activating substrates through the carbonyl group, or as Brønsted acid catalysts after appropriate functionalization. The inherent chirality of certain dihydropyranone derivatives makes them attractive candidates for enantioselective organocatalysis.

Explorations in Photochemistry and Optoelectronic Materials

The electronic properties of the dihydropyranone ring suggest that its derivatives could find applications in the fields of photochemistry and optoelectronics. While the parent this compound may not possess significant photophysical properties, its scaffold can be extended and functionalized to create photoactive molecules.

By incorporating the dihydropyranone core into larger conjugated systems, it is conceivable to develop materials with interesting photoluminescent or photochromic properties. For instance, diarylethene-type photochromic compounds have been synthesized from heterocyclic precursors. The dihydropyranone unit could serve as a non-photochromic bridge or as a component that modulates the electronic properties of the photochromic unit.

Furthermore, the synthesis of donor-acceptor molecules incorporating the dihydropyranone scaffold could lead to materials with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the carbonyl group could be balanced with electron-donating substituents to tune the HOMO and LUMO energy levels of the resulting materials.

In Vitro Biological Activity Screening and Mechanism-of-Action Studies

The pyran ring is a common structural motif in many biologically active compounds, including natural and synthetic derivatives with antibacterial, antifungal, and anticancer properties. Therefore, this compound and its derivatives represent a promising scaffold for the discovery of new therapeutic agents.

In vitro screening of a library of derivatives based on the this compound core against various biological targets could uncover novel bioactive compounds. For example, dihydropyranopyran derivatives have been investigated as anti-proliferative agents. The substitution pattern of this compound provides a starting point for creating structural diversity to explore structure-activity relationships (SAR).

Once a hit compound is identified through screening, mechanism-of-action studies would be crucial to understand how it exerts its biological effect. This could involve identifying the molecular target of the compound through techniques such as affinity chromatography, proteomics, or genetic screens. Understanding the mechanism of action is essential for the further development of a lead compound into a potential drug candidate.

| Biological Activity | Potential Target | Rationale based on Scaffold |

| Antibacterial/Antifungal | Cell wall synthesis, essential enzymes | The pyran scaffold is present in known antimicrobial agents. |

| Anticancer | Kinases, apoptosis pathways | Dihydropyranopyran derivatives have shown anti-proliferative effects. |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Many heterocyclic compounds exhibit anti-inflammatory properties. |

Enzyme Inhibition Assays (excluding clinical relevance)

Derivatives of the pyran-4-one core structure have been investigated for their potential to inhibit various enzymes in academic research. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of pyran derivatives has shown activity against enzymes such as cholinesterases. For instance, certain coumarin (B35378) and xanthone (B1684191) derivatives, which also contain a pyran ring, have been evaluated for their in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov One study on 3-(4-aminophenyl)-coumarin derivatives identified compounds that selectively inhibit these enzymes. nih.gov Another investigation into xanthone derivatives reported IC50 values in the micromolar range for AChE inhibition. nih.gov These studies, while not directly on the target compound, suggest that the pyran-4-one scaffold could be a starting point for designing enzyme inhibitors for academic research purposes.

Receptor Binding Studies (excluding clinical relevance)

The academic exploration of pyran-4-one derivatives in receptor binding assays is an area of active research. Although specific receptor binding data for this compound is limited, related heterocyclic compounds have been studied for their interaction with various receptors. For example, the structural similarity of some pyran derivatives to 1,4-dihydropyridines has led to investigations into their potential as modulators of Ca2+ channels. mdpi.com These studies are typically conducted in vitro to understand the fundamental binding characteristics of new chemical entities. The insights gained from such academic receptor binding studies can help in elucidating the structure-binding relationships of the pyran-4-one class of compounds.

Antiproliferative Activity in Cell Lines (excluding clinical relevance)

The in vitro antiproliferative activity of pyran-4-one derivatives against various cancer cell lines is a significant area of academic investigation. While data on this compound is scarce, studies on structurally related adamantyl pyran-4-one and dihydropyranopyran derivatives have demonstrated cytotoxic effects. unizg.hrnih.gov

Adamantyl esters of kojic acid, a substituted pyran-4-one, have shown moderate to good antiproliferative activity against a panel of human cancer cell lines. nih.gov For example, certain derivatives displayed IC50 values ranging from 13.1 to 43.0 μM. nih.gov Another study on a series of dihydropyrano[4,3-b]pyran derivatives reported potent antiproliferative activity against SW-480 and MCF-7 cell lines, with some compounds exhibiting IC50 values in the range of 26.6 to 42.6 μM. nih.gov These findings highlight the potential of the pyran-4-one scaffold as a basis for academic research into novel antiproliferative agents.

Table 1: In Vitro Antiproliferative Activity of Selected Pyran-4-one Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Adamantyl kojic acid derivative | K562 (chronic myelogenous leukemia) | 13.1 - 43.0 | nih.gov |

| Adamantyl kojic acid derivative | HeLa (cervical cancer) | 13.1 - 43.0 | nih.gov |

| Adamantyl kojic acid derivative | Caco-2 (colorectal adenocarcinoma) | 13.1 - 43.0 | nih.gov |

| Dihydropyrano[4,3-b]pyran derivative | SW-480 (colon adenocarcinoma) | 34.6 | nih.gov |

| Dihydropyrano[4,3-b]pyran derivative | MCF-7 (breast adenocarcinoma) | 26.6 | nih.gov |

Antimicrobial Efficacy (in vitro studies)

One study on spiro-4H-pyran derivatives found that some compounds exhibited good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values of 32 and 64 µg/mL, respectively. nih.gov Another investigation into fused 4H-pyran derivatives reported their activity against Mycobacterium bovis. nih.gov These in vitro studies are crucial for understanding the basic antimicrobial potential of the pyran-4-one scaffold.

Table 2: In Vitro Antimicrobial Activity of Selected 4H-Pyran Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Spiro-4H-pyran derivative | Staphylococcus aureus (clinical isolate) | 32 | nih.gov |

| Spiro-4H-pyran derivative | Streptococcus pyogenes (clinical isolate) | 64 | nih.gov |

| Fused 4H-pyran derivative | Mycobacterium bovis (BCG) | Varies | nih.gov |

Antioxidant Activity in Cell-Free Systems

The antioxidant potential of pyran-4-one derivatives has been evaluated in various cell-free systems, which are fundamental academic assays for determining radical scavenging capabilities. A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound structurally similar to the subject of this article, demonstrated significant antioxidant activity. rsc.org The antioxidant abilities of DDMP and its derivatives were assessed by their capacity to scavenge the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), the 2,2'-diphenyl-1-picrylhydrazyl radical (DPPH), and the galvinoxyl radical. rsc.org

Another study on a series of 4H-pyran derivatives reported their DPPH radical scavenging and ferric reducing antioxidant power (FRAP). mdpi.com Certain derivatives demonstrated strong scavenging potencies, with some being more efficient than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov These cell-free assays are essential for initial academic screenings of the antioxidant properties of novel compounds.

Table 3: Cell-Free Antioxidant Activity of Selected Pyran-4-one Derivatives

| Compound/Assay | Activity | Reference |

|---|---|---|

| DDMP (DPPH radical scavenging) | Significant | rsc.org |

| 4H-Pyran derivative (DPPH radical scavenging) | IC50 of 0.1941 mM | nih.gov |

| 4H-Pyran derivative (FRAP) | Potent reducing ability | nih.gov |

Structure-Activity Relationships (SAR) in Biological Contexts (in vitro)

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and is extensively applied in academic research on pyran-4-one derivatives. nih.gov SAR studies aim to identify the structural features of a molecule that are crucial for its biological activity, thereby guiding the design of more potent and selective compounds for research purposes. nih.gov

For the antiproliferative activity of adamantyl pyran-4-one derivatives, the presence and position of the adamantyl acyl group and any halogen atoms are important for their antitumor effects. nih.gov In the case of dihydropyrano[4,3-b]pyran derivatives, substitutions on the C4-phenyl ring, such as nitro and chloro groups, were found to be crucial for their potent antiproliferative effects against SW-480 and MCF-7 cell lines. nih.gov

Regarding antioxidant activity, a study on DDMP derivatives revealed that the enol structure within the pyran-4-one moiety is a key factor for its antioxidant properties. rsc.org Specifically, the hydroxyl group at the olefinic position was found to have a remarkable impact on the compound's ability to scavenge free radicals. rsc.org These in vitro SAR studies provide valuable insights for the academic development of new pyran-4-one derivatives with specific biological activities.

Conclusion and Future Directions in Research on 3,5 Dimethyl 3,4 Dihydro 2h Pyran 4 One

Summary of Key Academic Insights and Research Progress

The primary academic insight is the confirmation of the compound's existence, identified as 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one or its isomer 2,3-Dihydro-3,5-dimethyl-4H-pyran-4-one. molaid.com It is listed by chemical suppliers, indicating it is likely synthesized for research or commercial purposes, though the synthetic routes are not published in readily accessible literature. bldpharm.com One source alludes to a reaction involving this compound that results in "a remarkable instance of diastereofacial selectivity," but the context and details of this reaction are not available in the public domain. molaid.com Beyond this, there is no significant body of research progress to summarize for this specific molecule.

Remaining Challenges and Open Questions in Dihydropyranone Chemistry

While not specific to this compound due to the lack of data, the broader field of dihydropyranone chemistry faces several ongoing challenges. These include:

Stereoselective Synthesis: Developing highly efficient and stereoselective methods for the synthesis of substituted dihydropyranones remains a key objective. While numerous methods exist, achieving control over multiple stereocenters, such as those in the titular compound, can be complex.

Functionalization: The selective functionalization of the dihydropyranone core at various positions to create diverse derivatives is an area of continuous exploration.

Mechanism Elucidation: Understanding the detailed mechanisms of reactions involving dihydropyranones, including cycloadditions and ring-opening reactions, is crucial for optimizing existing synthetic methods and designing new ones.

Biological Activity: Identifying and understanding the structure-activity relationships of various dihydropyranone derivatives to develop new therapeutic agents is a significant challenge that requires extensive screening and biological studies.

Promising Avenues for Future Research on this compound

Given the near-complete absence of research, any investigation into this compound would be novel. Promising avenues for future research include:

Development and Publication of Synthetic Routes: The first and most crucial step would be the development and publication of a reliable and scalable synthesis for this compound.

Full Spectroscopic Characterization: A complete characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is necessary to establish a foundational understanding of its structure and properties.